molecular formula C19H24N4O2 B7181292 N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide

N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B7181292
M. Wt: 340.4 g/mol
InChI Key: TVHIBYZWDKLDFV-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further linked to a pyrazole ring through an acetamide linkage

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-22-14-16(13-21-22)11-18(24)20-12-15-7-9-23(10-8-15)19(25)17-5-3-2-4-6-17/h2-6,13-15H,7-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHIBYZWDKLDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the benzoyl group. The pyrazole ring is then synthesized separately and coupled with the piperidine derivative through an acetamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

  • N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-3-yl)acetamide
  • N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-5-yl)acetamide
  • N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-ethylpyrazol-4-yl)acetamide

Uniqueness

N-[(1-benzoylpiperidin-4-yl)methyl]-2-(1-methylpyrazol-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoyl group, piperidine ring, and pyrazole ring through an acetamide linkage sets it apart from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

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